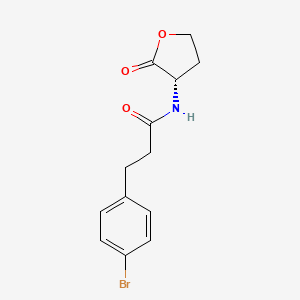
N,2-dimethylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H13N . It belongs to the class of aromatic amines, specifically naphthylamines, which are derivatives of naphthalene. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group at the 2-position and a methyl group at the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions:
N-Methylation of 2-naphthylamine: One common method involves the N-methylation of 2-naphthylamine using formaldehyde and formic acid in a reductive amination reaction.
Direct Reductive N-Methylation: Another method involves the direct reductive N-methylation of nitro compounds using methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, formic acid, or carbon dioxide/hydrogen.
Industrial Production Methods: Industrial production of N,2-dimethylnaphthalen-1-amine typically involves large-scale reductive amination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N,2-dimethylnaphthalen-1-amine can undergo oxidation reactions, leading to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthylamine derivatives.
Substitution: Nitro, sulfo, and halogenated naphthylamine derivatives.
科学的研究の応用
Chemistry: N,2-dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, it serves as a probe for studying enzyme-substrate interactions and as a fluorescent marker in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of N,2-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target enzyme . The pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-dimethyl-2-naphthylamine: Another naphthylamine derivative with similar structural features.
N-methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
Uniqueness: N,2-dimethylnaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
N,2-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8,13H,1-2H3 |
InChIキー |
MECUQNPRIJUNEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)










![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

